molecular formula C14H25Cl2N3 B13750756 Benzamidine, N-(2-diethylaminoethyl)-4-methyl-, dihydrochloride CAS No. 62979-77-5

Benzamidine, N-(2-diethylaminoethyl)-4-methyl-, dihydrochloride

Cat. No.: B13750756
CAS No.: 62979-77-5
M. Wt: 306.3 g/mol
InChI Key: UGENXPMPHUHBBV-UHFFFAOYSA-N
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Description

Benzamidine, N-(2-diethylaminoethyl)-4-methyl-, dihydrochloride is a compound that has garnered interest in various scientific fields due to its unique chemical properties. It is known for its applications in medicinal chemistry, particularly as a vasodilator and antiarrhythmic agent .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamidine, N-(2-diethylaminoethyl)-4-methyl-, dihydrochloride involves several steps. One common method includes the reaction of 4-nitro-N-[2-(diethylamino)ethyl]benzamide with sodium tetraphenyl borate in deionized water at room temperature. This reaction forms an ion-associate complex, which is then characterized by various physicochemical methods .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be optimized by using Pd-containing anion exchangers for the hydrogenation of 4-nitro-N-[2-(diethylamino)ethyl]benzamide. This method is more efficient and yields higher amounts of the desired product under mild conditions .

Chemical Reactions Analysis

Types of Reactions

Benzamidine, N-(2-diethylaminoethyl)-4-methyl-, dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of 4-nitro-N-[2-(diethylamino)ethyl]benzamide primarily yields this compound .

Mechanism of Action

The mechanism of action of Benzamidine, N-(2-diethylaminoethyl)-4-methyl-, dihydrochloride involves the inhibition of DNA methyltransferase, which modulates gene expression. It also acts as a sodium channel blocker, which contributes to its antiarrhythmic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzamidine, N-(2-diethylaminoethyl)-4-methyl-, dihydrochloride is unique due to its dual role as a DNA methyltransferase inhibitor and a sodium channel blocker. This combination of properties makes it particularly valuable in both medicinal and biochemical research .

Properties

CAS No.

62979-77-5

Molecular Formula

C14H25Cl2N3

Molecular Weight

306.3 g/mol

IUPAC Name

2-[amino-(4-methylphenyl)methylidene]azaniumylethyl-diethylazanium;dichloride

InChI

InChI=1S/C14H23N3.2ClH/c1-4-17(5-2)11-10-16-14(15)13-8-6-12(3)7-9-13;;/h6-9H,4-5,10-11H2,1-3H3,(H2,15,16);2*1H

InChI Key

UGENXPMPHUHBBV-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CC[NH+]=C(C1=CC=C(C=C1)C)N.[Cl-].[Cl-]

Origin of Product

United States

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